

## Patient selection criteria for Sodelglitazar intervention studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sodelglitazar |           |
| Cat. No.:            | B1681033      | Get Quote |

# Technical Support Center: Sodelglitazar Intervention Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on patient selection for **Sodelglitazar** intervention studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

### **Frequently Asked Questions (FAQs)**

Q1: What are the primary indications for which **Sodelglitazar** intervention studies are conducted?

A1: **Sodelglitazar** is primarily investigated for metabolic disorders. Clinical trials have focused on conditions such as diabetic dyslipidemia, hypertriglyceridemia in patients with type 2 diabetes mellitus, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5]

Q2: What is the mechanism of action of Sodelglitazar?

A2: **Sodelglitazar** is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR- $\alpha$ ) and gamma (PPAR- $\gamma$ ). PPAR- $\alpha$  activation primarily influences lipid metabolism,

#### Troubleshooting & Optimization





leading to a reduction in triglycerides and VLDL cholesterol, while PPAR-y activation enhances insulin sensitivity and improves glucose metabolism. This dual action allows it to simultaneously address both lipid abnormalities and insulin resistance.

Q3: What are the key inclusion criteria for patients in a **Sodelglitazar** clinical trial for diabetic dyslipidemia?

A3: Key inclusion criteria for diabetic dyslipidemia studies typically include an age range of 18 to 65 years, a diagnosis of type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7% and 9%), and hypertriglyceridemia (e.g., fasting triglycerides >200 to 400 mg/dL). Patients are often required to be on a stable dose of metformin and/or sulfonylureas.

Q4: What are the typical exclusion criteria across most **Sodelglitazar** studies?

A4: Common exclusion criteria aim to ensure patient safety and data integrity. These often include:

- Use of other lipid-lowering agents or insulin.
- History of significant cardiovascular events.
- Severe hepatic or renal dysfunction.
- Active muscle diseases or myopathies.
- Pregnancy or lactation.
- History of alcohol or drug abuse.
- Participation in other clinical trials within the last 3 months.

## **Troubleshooting Guides**

Problem: High screen failure rate due to stringent lipid profile criteria.

Solution:



- Pre-screening: Implement a robust pre-screening process to assess potential participants' recent lipid profiles before scheduling a formal screening visit.
- Lifestyle Modification Run-in: Incorporate a 2-week lifestyle modification (diet and exercise) run-in period before the baseline measurements. This can help stabilize lipid levels and identify patients who are compliant with study requirements.
- Inclusion Criteria Range: While maintaining scientific rigor, evaluate if the specified triglyceride or cholesterol ranges can be broadened based on a thorough review of existing literature and the specific study objectives.

Problem: Difficulty in recruiting patients with a confirmed diagnosis of NASH via liver biopsy.

#### Solution:

- Collaboration with Hepatology Centers: Establish strong collaborations with specialized hepatology and gastroenterology centers that routinely perform liver biopsies for NASH diagnosis.
- Use of Historical Biopsies: Allow for the use of historical liver biopsy results performed within a reasonable timeframe (e.g., 6 months) to reduce the burden on potential participants, provided the tissue blocks are available for re-assessment.
- Non-invasive Screening: Employ non-invasive imaging techniques like ultrasound, CT scan, or MRI during pre-screening to identify patients with a higher likelihood of having NAFLD or NASH, thus targeting the more invasive biopsy procedure to a more qualified patient pool.

# Patient Selection Criteria: Quantitative Data Summary

The following tables summarize the key quantitative inclusion and exclusion criteria from various **Sodelglitazar** intervention studies.

Table 1: Inclusion Criteria for **Sodelglitazar** Studies



| Parameter                                   | Diabetic Dyslipidemia              | NAFLD/NASH                                                                                                            |
|---------------------------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Age (years)                                 | 18 - 65                            | 18 - 75                                                                                                               |
| Body Mass Index (BMI) ( kg/m <sup>2</sup> ) | > 23                               | ≥ 25                                                                                                                  |
| Glycosylated Hemoglobin (HbA1c)             | >7% to 9%                          | < 8% or < 9%                                                                                                          |
| Fasting Triglycerides (mg/dL)               | > 200 to 400                       | Not specified as primary inclusion                                                                                    |
| Alanine Aminotransferase (ALT)              | Not specified as primary inclusion | > 1.5 times the upper limit of normal                                                                                 |
| NAFLD Diagnosis                             | Not Applicable                     | Diagnosed by ultrasonography or liver biopsy                                                                          |
| NASH Histological Evidence                  | Not Applicable                     | NAFLD Activity Score (NAS) ≥ 4 with minimum score of 1 for steatosis, hepatocyte ballooning, and lobular inflammation |

Table 2: Exclusion Criteria for **Sodelglitazar** Studies



| Parameter                                                               | Diabetic Dyslipidemia | NAFLD/NASH                           |
|-------------------------------------------------------------------------|-----------------------|--------------------------------------|
| Hypertension (mmHg)                                                     | > 150/100             | Not explicitly stated in all studies |
| Serum Creatinine (mg/dL)                                                | > 1.2                 | > 1.5                                |
| eGFR (mL/min/1.73m²)                                                    | Not specified         | < 60                                 |
| Aspartate Aminotransferase<br>(AST) / Alanine<br>Aminotransferase (ALT) | ≥ 2.5 times UNL       | > 200 IU/L or > 250 IU/L             |
| Bilirubin (mg/dL)                                                       | > 2 times UNL         | > 1.5                                |
| International Normalized Ratio (INR)                                    | Not specified         | > 1.5                                |
| Creatine Kinase (CK)                                                    | Not specified         | ≥ 1.5 times UNL                      |
| Alcohol Consumption (gm/day)                                            | Not specified         | >30 for men, >20 for women           |

## **Experimental Protocols and Workflows**

Experimental Protocol: A Randomized, Double-Blind, Active-Control Study

This protocol is a common design for Phase 3 clinical trials of **Sodelglitazar**.

- · Patient Screening and Run-in Period:
  - Potential participants are screened based on the inclusion and exclusion criteria.
  - Eligible patients undergo a 2-week run-in period that includes lifestyle modification counseling (diet and exercise). During this period, any prohibited medications are washed out.
- Randomization and Blinding:
  - After the run-in period, eligible patients are randomly assigned to one of the treatment arms (e.g., Sodelglitazar 2mg, Sodelglitazar 4mg, or an active comparator like Pioglitazone).



- The study is double-blinded, meaning neither the participants nor the investigators know the treatment assignment.
- Treatment and Follow-up:
  - Participants receive the assigned study drug for a specified duration (e.g., 24 weeks).
  - Regular follow-up visits are scheduled (e.g., at weeks 2, 6, 12, 18, and 24) to assess safety, efficacy, and compliance.
- · Endpoint Assessment:
  - The primary efficacy endpoint, such as the change in plasma triglyceride levels, is measured at the end of the treatment period.
  - Secondary endpoints, including other lipid parameters and glycemic control markers, are also assessed.
  - Safety is monitored throughout the study by evaluating adverse events and laboratory parameters.

#### **Signaling Pathways and Workflows**

**Sodelglitazar** Mechanism of Action: PPAR-α and PPAR-γ Signaling

**Sodelglitazar**'s therapeutic effects are mediated through the activation of PPAR- $\alpha$  and PPAR- $\gamma$ , which are nuclear receptors that regulate gene expression.





Click to download full resolution via product page

Caption: **Sodelglitazar**'s dual activation of PPAR- $\alpha$  and PPAR- $\gamma$  pathways.

Experimental Workflow: Patient Screening to Randomization

The following diagram illustrates a typical workflow for enrolling patients in a **Sodelglitazar** clinical trial.





Click to download full resolution via product page

Caption: Workflow for patient screening and enrollment in a **Sodelglitazar** trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 5. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- To cite this document: BenchChem. [Patient selection criteria for Sodelglitazar intervention studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681033#patient-selection-criteria-for-sodelglitazar-intervention-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com